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molecular formula C8H12BrN3O B8491489 2-[(5-Bromo-4-pyrimidinyl)amino]-1-butanol

2-[(5-Bromo-4-pyrimidinyl)amino]-1-butanol

Cat. No. B8491489
M. Wt: 246.10 g/mol
InChI Key: WALYWZNDYDKQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772249B2

Procedure details

2-(4-Pyrimidinylamino)-1-butanol (4.2 g) was dissolved in acetic acid (42 mL), and bromine (1.5 mL) was added dropwise at a normal temperature. After stirred for 1 day at the same temperature, the solution was neutralized with a 5N aqueous sodium hydroxide solution and extracted with ethyl acetate, and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1.1) to give the title compound (4.4 g) as white crystals.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][CH:8]([CH2:11][CH3:12])[CH2:9][OH:10])=[N:3][CH:2]=1.[Br:13]Br.[OH-].[Na+]>C(O)(=O)C>[Br:13][C:5]1[C:4]([NH:7][CH:8]([CH2:11][CH3:12])[CH2:9][OH:10])=[N:3][CH:2]=[N:1][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
N1=CN=C(C=C1)NC(CO)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 1 day at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1.1)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC=1C(=NC=NC1)NC(CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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